molecular formula C10H20N2O B1620908 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide CAS No. 75491-38-2

1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide

Cat. No. B1620908
CAS RN: 75491-38-2
M. Wt: 184.28 g/mol
InChI Key: HBZASRFMSFYBQC-UHFFFAOYSA-N
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Description

1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide is an organic compound with the chemical formula C11H22N2O. It is also known by its synonyms, such as 4-Ethyl-2,5-dihydro-1,2,2,5,5-pentamethyl-3-oxide-(1H)imidazole. This compound exists as almost colorless crystals and has been used in various applications, including as a spin trap for short-lived free radicals and as a ligand in certain chemical transformations .


Molecular Structure Analysis

The stable nitroxide radical this compound has been studied, and its crystal and molecular structures have been determined. The N—O bond lengths in this compound are approximately 1.279 Å and 1.280 Å, respectively. The O—N+ = C—N—•O fragment is nearly planar, with carbon atoms of the ethyl fragment deviating slightly from the O—N+ = C—N—•O plane .


Chemical Reactions Analysis

This compound has been used as a growth modifier during metal organic chemical vapor deposition of iron from iron pentacarbonyl. Additionally, it serves as a ligand in one-pot iridium-catalyzed transformations of alcohols to amides .

Mechanism of Action

The compound acts as a spin trap for short-lived free radicals, forming spin adducts with a lifetime of over 10 minutes. Protonation of the amine nitrogen atom of imidazoline is manifested in the electron paramagnetic resonance (EPR) spectra of the spin adducts, allowing for pH measurement in the range of 2.5 to 4 .

Physical and Chemical Properties

  • NFPA Rating : Health: 1; Flammability: 0; Instability: 0

Safety and Hazards

Caution: 1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide may cause eye, skin, and respiratory tract irritation. The toxicological properties of this material have not been fully investigated. In case of exposure, follow appropriate first aid measures and seek medical attention .

properties

IUPAC Name

5-ethyl-2,2,3,4,4-pentamethyl-1-oxidoimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-7-8-9(2,3)11(6)10(4,5)12(8)13/h7H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZASRFMSFYBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C(N(C1(C)C)C)(C)C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369093
Record name 4-Ethyl-1,2,2,5,5-pentamethyl-3-oxo-2,5-dihydro-1H-3lambda~5~-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75491-38-2
Record name 4-Ethyl-1,2,2,5,5-pentamethyl-3-oxo-2,5-dihydro-1H-3lambda~5~-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide
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Reactant of Route 5
1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide
Reactant of Route 6
1,2,2,5,5-Pentamethyl-4-ethyl-3-imidazoline-3-oxide

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